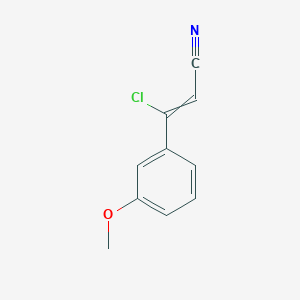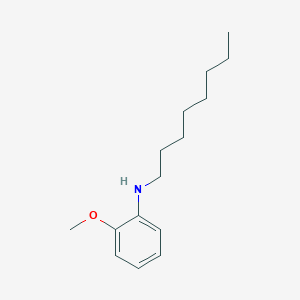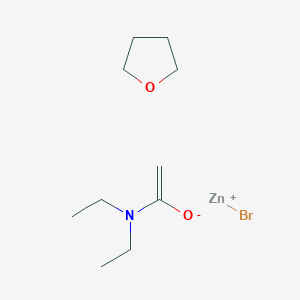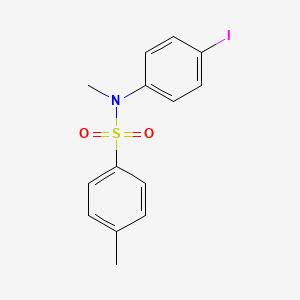
2-nonanol, tBDMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonanol, tert-Butyldimethylsilyl (tBDMS) ether is a derivative of 2-nonanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonanol, tert-butyldimethylsilyl ether typically involves the reaction of 2-nonanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-nonanol, tert-butyldimethylsilyl ether follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Nonanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group is stable under mild oxidative conditions, but can be removed under strong oxidative conditions.
Reduction: The compound is resistant to reduction due to the presence of the silyl protecting group.
Substitution: The silyl group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield the corresponding alcohol .
Scientific Research Applications
2-Nonanol, tert-butyldimethylsilyl ether is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism by which 2-nonanol, tert-butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the dimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ethers: Less stable compared to tert-butyldimethylsilyl ethers and more prone to hydrolysis.
Tert-Butyldiphenylsilyl (TBDPS) ethers: More stable than tert-butyldimethylsilyl ethers but bulkier, which can hinder certain reactions.
Uniqueness
2-Nonanol, tert-butyldimethylsilyl ether is unique due to its balance of stability and reactivity. It provides sufficient protection under a wide range of conditions while being relatively easy to remove when necessary .
Properties
CAS No. |
272788-08-6 |
|---|---|
Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
tert-butyl-dimethyl-nonan-2-yloxysilane |
InChI |
InChI=1S/C15H34OSi/c1-8-9-10-11-12-13-14(2)16-17(6,7)15(3,4)5/h14H,8-13H2,1-7H3 |
InChI Key |
VEHNNYOZMMKKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)



![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)


![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
